Introduction: Situating (3-Ethylphenyl)methanol in Modern Chemistry
Introduction: Situating (3-Ethylphenyl)methanol in Modern Chemistry
An In-depth Technical Guide to (3-Ethylphenyl)methanol for Advanced Research
(3-Ethylphenyl)methanol, bearing the CAS number 82657-69-0, is a substituted aromatic alcohol that serves as a pivotal building block in various sectors of chemical synthesis. While not a household name, its utility lies in the strategic placement of its functional groups: a primary alcohol for versatile derivatization and an ethyl group on the benzene ring, which modulates properties like lipophilicity and steric hindrance. This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond simple data points to explain the underlying chemical principles and practical applications of this valuable synthetic intermediate. Its structural features make it a key component in the synthesis of fine chemicals, including fragrances, pharmaceuticals, and advanced polymeric materials.[1] The presence of the hydroxyl group offers a reactive site for a multitude of chemical transformations, making it an essential tool in the synthetic chemist's arsenal.[1]
Chemical Identity and Molecular Architecture
Correctly identifying a chemical entity is the foundation of reproducible science. The following table summarizes the key identifiers for (3-Ethylphenyl)methanol.
| Identifier | Value | Source |
| CAS Number | 82657-69-0 | [2][3] |
| IUPAC Name | (3-ethylphenyl)methanol | [3] |
| Synonyms | 3-Ethylbenzenemethanol | [3] |
| Molecular Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| InChI Key | JBXKSUUBAYVELX-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CCC1=CC(=CC=C1)CO | [2][3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a molecule dictate its behavior in both reactive and non-reactive systems, influencing solvent choice, reaction conditions, and purification methods.
| Property | Value | Unit | Source |
| Boiling Point | 229.3 | °C (at 760 mmHg) | [2] |
| Density | ~1 | g/cm³ | [2] |
| Flash Point | 106.1 | °C | [2] |
| Refractive Index | 1.533 | [2] | |
| logP (octanol-water) | 1.741 | [2] | |
| Topological Polar Surface Area | 20.23 | Ų | [2] |
Spectroscopic Profile (Predicted)
Disclaimer: Experimental spectra for (3-Ethylphenyl)methanol are not widely available in public databases. The following profiles are predicted based on the known structure and spectroscopic principles for analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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δ ~7.1-7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring. The meta-substitution pattern leads to overlapping signals.
-
δ ~4.6 ppm (s, 2H): A singlet for the two benzylic protons of the -CH₂OH group. The proximity to the electronegative oxygen and the aromatic ring shifts this signal downfield.
-
δ ~2.6 ppm (q, J ≈ 7.6 Hz, 2H): A quartet for the two protons of the ethyl -CH₂- group, split by the adjacent methyl protons.
-
δ ~1.7 ppm (s, 1H): A broad singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift can vary significantly with concentration, temperature, and solvent.
-
δ ~1.2 ppm (t, J ≈ 7.6 Hz, 3H): A triplet for the three protons of the ethyl -CH₃ group, split by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will distinguish the eight unique carbon environments in the molecule.
-
δ ~145 ppm: Quaternary aromatic carbon attached to the ethyl group.
-
δ ~141 ppm: Quaternary aromatic carbon attached to the hydroxymethyl group.
-
δ ~128-129 ppm: Aromatic C-H carbons.
-
δ ~125-126 ppm: Aromatic C-H carbons, slightly upfield.
-
δ ~65 ppm: Benzylic carbon of the -CH₂OH group. The attachment to oxygen causes a significant downfield shift.[4]
-
δ ~29 ppm: Methylene carbon of the -CH₂-CH₃ group.
-
δ ~15 ppm: Methyl carbon of the -CH₂-CH₃ group.
Predicted Fourier-Transform Infrared (FTIR) Spectrum
By analogy to benzyl alcohol, the IR spectrum should exhibit the following key absorption bands.[5]
-
~3350 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol.
-
~3030 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
-
~2960 & ~2870 cm⁻¹ (medium): Asymmetric and symmetric C-H stretching of the aliphatic ethyl and methylene groups.
-
~1600 & ~1480 cm⁻¹ (medium-weak): C=C stretching vibrations within the aromatic ring.
-
~1020 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[5]
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
m/z = 136: The molecular ion [M]⁺ peak.
-
m/z = 118: Loss of water [M - H₂O]⁺.
-
m/z = 107: Loss of the ethyl group [M - C₂H₅]⁺, forming a hydroxymethylphenyl cation.
-
m/z = 77-79: Phenyl cation fragments, common in aromatic compounds.
Synthesis and Manufacturing
(3-Ethylphenyl)methanol is not naturally abundant and must be prepared synthetically. A robust and common laboratory method is the reduction of a corresponding carbonyl compound, such as 3-ethylbenzoic acid or 3-ethylbenzaldehyde. The following protocol details a representative synthesis via the reduction of 3-ethylbenzoic acid.
Experimental Protocol: Reduction of 3-Ethylbenzoic Acid
This protocol employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.
Materials:
-
3-Ethylbenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen gas.
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder at 0 °C (ice bath). Causality: This controlled addition is crucial to manage the exothermic reaction and prevent uncontrolled decomposition of the hydride.
-
Substrate Addition: 3-Ethylbenzoic acid, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water. Causality: This specific workup (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the purification process.
-
Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with diethyl ether. The combined organic filtrates are transferred to a separatory funnel.
-
Washing: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes any basic impurities, the bicarbonate wash removes any unreacted carboxylic acid, and the brine wash helps to break emulsions and begin the drying process.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure (3-Ethylphenyl)methanol.
Caption: Synthesis of (3-Ethylphenyl)methanol via reduction.
Key Reactions and Reactivity
The reactivity of (3-Ethylphenyl)methanol is dominated by its primary benzylic alcohol functional group. This group can readily undergo esterification, etherification, oxidation, and conversion to the corresponding halide.
-
Esterification: Reaction with a carboxylic acid or acyl chloride in the presence of an acid catalyst (e.g., H₂SO₄) or a base (e.g., pyridine) yields the corresponding ester. This is fundamental in fragrance synthesis.[6]
-
Etherification (Williamson Synthesis): Deprotonation with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide, produces an ether.
-
Oxidation: Depending on the oxidant, it can be oxidized to 3-ethylbenzaldehyde (using mild reagents like PCC) or further to 3-ethylbenzoic acid (using strong reagents like KMnO₄ or CrO₃).
Caption: Core reactivity pathways of (3-Ethylphenyl)methanol.
Applications in Research and Drug Development
The utility of (3-Ethylphenyl)methanol stems from its role as a versatile intermediate.
-
Fragrance and Flavor Industry: As a substituted benzyl alcohol, it serves as a precursor to various esters that possess pleasant, often floral or sweet, aromatic profiles.[1]
-
Pharmaceutical Synthesis: The (3-ethylphenyl)methanol moiety can be incorporated into larger, more complex molecules. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate. The hydroxyl group provides a handle for linking the fragment to other parts of a molecule.[1]
-
Agrochemicals: Similar to pharmaceuticals, it can be used as a building block for novel pesticides and herbicides where the overall molecular shape and properties are fine-tuned for specific biological targets.[1]
-
Materials Science: The aromatic structure and reactive handle make it suitable for the synthesis of specialty polymers and liquid crystalline materials where precise molecular architecture is required to achieve desired physical properties.[1]
Safety and Handling
-
General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Handle in a well-ventilated area, preferably within a chemical fume hood.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always handle this chemical with the care due to a compound of unknown long-term toxicity.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]
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King's Centre for Visualization in Science. Phenylmethanol IR Spectrum. Retrieved from [Link]
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MySkinRecipes. (3-Ethylphenyl)methanol. Retrieved from [Link]
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American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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NIST. Phenol, 3-ethyl-5-methyl-. Retrieved from [Link]
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NIST. Phenol, 3-ethyl-5-methyl-. Retrieved from [Link]
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PubChem. (3-Ethylphenyl)methanol. Retrieved from [Link]
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American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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EPA. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
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Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
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MassBank. (2008, October 21). ETHYL PHENYL ETHER; EI-B; MS. Retrieved from [Link]
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NOP. (2006, March). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
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ResearchGate. FTIR spectra of the supersonic expansion of methanol (MeOH) and phenyl.... Retrieved from [Link]
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University of Colorado Boulder. Preparation of Methyl Benzoate. Retrieved from [Link]
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Scribd. Synthesis of Methyl 3-Phenyl-Propenoate. Retrieved from [Link]
